N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

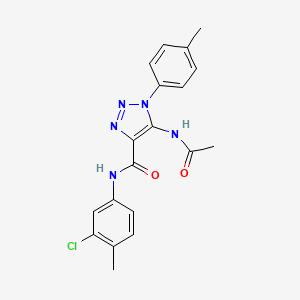

N-(3-Chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The N1 position is occupied by a 4-methylphenyl group, while the C4 carboxamide is linked to a 3-chloro-4-methylphenyl moiety. The C5 position bears an acetamido (-NHCOCH₃) group, distinguishing it from related compounds with amino (-NH₂) or methyl (-CH₃) substituents.

Properties

IUPAC Name |

5-acetamido-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2/c1-11-4-8-15(9-5-11)25-18(21-13(3)26)17(23-24-25)19(27)22-14-7-6-12(2)16(20)10-14/h4-10H,1-3H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMYHNESFCDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the triazole ring: This can be achieved through a Hantzsch synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.

Introduction of the chloro and methyl substituents: This step involves the chlorination and methylation of the phenyl rings using reagents such as thionyl chloride and methyl iodide.

Acetamido and carboxamide functionalization:

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives, including N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The triazole ring is known for its ability to interact with biological targets, making it a suitable scaffold for developing anticancer agents.

Case Study: Synthesis and Evaluation

A study synthesized various 1H-1,2,3-triazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The compound demonstrated significant inhibitory activity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are recognized for their broad-spectrum activity against various pathogens.

Case Study: Antimicrobial Screening

In a recent screening study, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. Compounds containing the triazole moiety have been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Study: In Vivo Studies

In vivo studies demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound's mechanism involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have employed various methods to analyze its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Melting Points : Derivatives in (pyrazoles) exhibit mp ranges of 123–183°C, influenced by halogenation and aryl substitution. Triazole analogs ( ) likely follow similar trends, though exact data are unavailable.

Spectroscopic Features

- ¹H NMR: The acetamido methyl group resonates as a singlet near δ 2.1 ppm, contrasting with the NH₂ protons (δ 5–6 ppm) in amino-substituted analogs ( ) or aryl methyl groups (δ 2.4–2.6 ppm) in .

Crystallographic and Computational Tools

While crystallographic data for the target compound are absent, analogous structures (e.g., pyrazoles in ) are refined using SHELX ( ) and visualized via ORTEP ( ). These tools are critical for confirming molecular geometry and packing interactions.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Triazole Ring: This five-membered ring contributes to the compound's biological activity.

- Chloro and Methyl Substituents: These groups may enhance lipophilicity and bioactivity.

Anticancer Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.97 | Induces apoptosis |

| Compound B | HeLa (Cervical) | 4.78 | Cell cycle arrest |

| N-(3-chloro-4-methylphenyl)-5-acetamido... | TBD | TBD | TBD |

Case Study:

A study focusing on triazole derivatives demonstrated that compounds with a methyl group at the R1 position showed improved activity against A549 lung cancer cells compared to other substitutions. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and reactive oxygen species (ROS) production .

Antimicrobial Activity

Triazole compounds have also been explored for their antibacterial properties. The presence of the triazole ring is crucial for the inhibition of bacterial growth.

Mechanism of Action:

Triazoles disrupt fungal cell membrane synthesis and inhibit key enzymes involved in cell wall formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that N-(3-chloro-4-methylphenyl)-5-acetamido... may have potential as an antimicrobial agent.

Antiviral Activity

Some studies have reported antiviral effects for triazole derivatives against viruses such as HIV and influenza. The mechanism typically involves interference with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Key factors include:

- Substituent Positioning: The position of methyl or chloro groups can enhance or diminish activity.

- Functional Groups: Acetamido groups are known to improve solubility and bioavailability.

Q & A

Q. What is the recommended synthetic route for N-(3-chloro-4-methylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the triazole core, followed by amide coupling using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for carboxamide bond formation .

- Purification via column chromatography or recrystallization from ethanol or DMF/water mixtures to isolate the final product.

- Validation using HPLC and mass spectrometry (MS) to confirm purity and molecular weight .

Q. What analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regiochemistry.

- FT-IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity studies : Employ MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, solvent ratios) using software like JMP or Minitab.

- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate impurities .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Q. What strategies address the compound’s low aqueous solubility in bioassays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity.

- Prodrug derivatives : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Q. How to assess stability under physiological conditions?

Q. What advanced methods validate purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.